molecular formula C24H22N4O2S B12739640 3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol CAS No. 159584-87-9

3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol

Cat. No.: B12739640
CAS No.: 159584-87-9
M. Wt: 430.5 g/mol
InChI Key: YJOASIJNKKKTLI-UHFFFAOYSA-N
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Description

3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol is a complex organic compound that features a triazine ring, which is known for its diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol typically involves multiple steps. One common method includes the reaction of 5,6-diphenyl-1,2,4-triazine with a thiol compound to form a thioether linkage. This intermediate is then reacted with a hydroxypropyl amine under controlled conditions to introduce the hydroxypropyl and amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazine ring and phenol group play crucial roles in these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
  • **5,6-Diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine

Uniqueness

Compared to similar compounds, 3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol stands out due to its unique combination of functional groups

Properties

CAS No.

159584-87-9

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

3-[[3-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-2-hydroxypropyl]amino]phenol

InChI

InChI=1S/C24H22N4O2S/c29-20-13-7-12-19(14-20)25-15-21(30)16-31-24-26-22(17-8-3-1-4-9-17)23(27-28-24)18-10-5-2-6-11-18/h1-14,21,25,29-30H,15-16H2

InChI Key

YJOASIJNKKKTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(CNC3=CC(=CC=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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